5-(2-Aminoethyl)piperidin-2-one dihydrochloride

Description

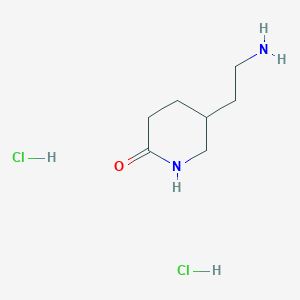

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(2-aminoethyl)piperidin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c8-4-3-6-1-2-7(10)9-5-6;;/h6H,1-5,8H2,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLCVHHIGGNJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

elucidation of the chemical structure of 5-(2-Aminoethyl)piperidin-2-one

An In-depth Technical Guide to the Structural Elucidation of 5-(2-Aminoethyl)piperidin-2-one

Introduction: The Significance of the Piperidinone Scaffold

The piperidinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1] Its structural rigidity, synthetic tractability, and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing novel therapeutics.[2] The compound 5-(2-Aminoethyl)piperidin-2-one, a functionalized lactam, embodies this potential. It combines the piperidinone core with a flexible aminoethyl side chain, a common pharmacophore for interacting with biological targets.

The Analytical Blueprint: A Multi-Technique, Synergistic Approach

No single analytical technique can provide the complete structural picture. A robust elucidation strategy relies on the synergy of multiple spectroscopic methods, each providing a unique piece of the puzzle. The molecular formula is first established by high-resolution mass spectrometry (HRMS). Key functional groups are then identified using infrared (IR) spectroscopy. Finally, the precise atomic connectivity and stereochemistry are mapped out using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Expertise & Rationale: The first step is to determine the molecule's elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard. ESI is chosen because it is gentle, minimizing fragmentation and maximizing the abundance of the protonated molecular ion, [M+H]⁺. This allows for a highly accurate mass measurement (to within 5 ppm), which is then used to calculate the most plausible elemental formula.

Predicted Data: For the target structure, C₇H₁₄N₂O, the expected exact mass of the protonated ion provides the first critical piece of evidence.

| Parameter | Predicted Value |

| Chemical Formula | C₇H₁₄N₂O |

| Monoisotopic Mass | 142.1106 g/mol |

| [M+H]⁺ Ion (Exact Mass) | 143.1182 g/mol |

| Analysis Mode | ESI-Positive |

Protocol: ESI-HRMS Analysis

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.

-

Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the elemental composition that best fits the measured accurate mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy provides a rapid and definitive "fingerprint" of the functional groups present. By identifying characteristic vibrations, we can confirm the presence of the key structural motifs: the secondary amide (lactam) and the primary amine. Attenuated Total Reflectance (ATR) is the preferred sampling technique for its simplicity and requires minimal sample preparation.

Predicted Data: The IR spectrum will be dominated by absorptions from the N-H and C=O bonds.

| Frequency Range (cm⁻¹) | Bond | Functional Group | Expected Appearance |

| 3400-3250 | N-H Stretch | Primary Amine (R-NH₂) & Secondary Amide (R-NH-C=O) | Two medium peaks (asymmetric/symmetric stretch of NH₂) and one for the lactam NH. |

| 2940-2800 | C-H Stretch | Alkanes (CH₂, CH) | Strong, sharp peaks. |

| ~1650 | C=O Stretch | Secondary Amide (δ-Lactam) | Very strong, sharp peak. The position indicates a six-membered ring lactam.[3] |

| 1650-1580 | N-H Bend | Primary Amine (R-NH₂) | Medium intensity, can sometimes be obscured. |

Protocol: FTIR-ATR Analysis

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).[4]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and record the IR spectrum, typically from 4000 to 400 cm⁻¹.[4] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption peaks, correlating them to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR is the most powerful technique for structural elucidation, providing a detailed blueprint of the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the full atomic connectivity. For clarity, the atoms in the target molecule are labeled as follows:

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). D₂O is often useful as the exchangeable amine (-NH₂) and amide (-NH) protons will disappear, simplifying the spectrum and aiding in peak identification.

-

Data Acquisition: Acquire spectra on a spectrometer with a field strength of 400 MHz or higher. Standard pulse programs for ¹H, ¹³C, COSY, HSQC, and HMBC experiments are utilized.

¹H NMR: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton types and their immediate electronic environment and connectivity.

| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H1' | 7.0-8.0 | broad singlet | 1H | Amide proton; broad due to quadrupole coupling and exchange. |

| H3 | ~2.3-2.4 | multiplet | 2H | Methylene protons adjacent to the lactam carbonyl (C2). |

| H6 | ~3.2-3.3 | multiplet | 2H | Methylene protons adjacent to the lactam nitrogen (N1). |

| H4, H5 | ~1.6-2.0 | multiplet | 3H | Aliphatic protons on the piperidinone ring. Complex overlapping signals. |

| H7 | ~2.9-3.0 | triplet | 2H | Methylene protons adjacent to the primary amine (N2). |

| H8 | ~1.5-1.6 | multiplet | 2H | Methylene protons adjacent to the piperidinone ring (C5). |

| H2' | 1.5-2.5 | broad singlet | 2H | Primary amine protons; very broad and exchangeable. |

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

| Carbon Label | Approx. δ (ppm) | Assignment Rationale |

| C2 | ~175 | Carbonyl carbon of the lactam. |

| C6 | ~42 | Carbon adjacent to the lactam nitrogen. |

| C3 | ~31 | Carbon adjacent to the lactam carbonyl. |

| C7 | ~40 | Carbon adjacent to the primary amine. |

| C5 | ~35 | Methine carbon of the piperidinone ring. |

| C4 | ~28 | Methylene carbon of the piperidinone ring. |

| C8 | ~34 | Methylene carbon of the side chain. |

2D NMR: Assembling the Structure

While 1D NMR suggests the presence of the piperidinone ring and the aminoethyl side chain, 2D NMR provides the definitive proof of their connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled, typically those on adjacent carbons. It establishes the connectivity within individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the fragments. It shows correlations between protons and carbons that are two or three bonds apart. The key HMBC correlations are those that bridge non-protonated carbons (like C2) or heteroatoms.

Synthesis of Evidence: The Final Confirmation

-

Formula and Functional Groups: HRMS establishes the elemental formula as C₇H₁₄N₂O. FTIR confirms the presence of a secondary amide (lactam) and a primary amine.

-

Fragment Identification: ¹H and ¹³C NMR data are consistent with a six-membered piperidinone ring and an ethylamino side chain.

-

Intra-Fragment Connectivity (COSY): The COSY spectrum confirms the proton-proton connectivities along the piperidinone ring (H3-H4-H5-H6) and along the side chain (H7-H8). It also shows the crucial correlation between H5 on the ring and H8 on the side chain, confirming their attachment.

-

Carbon Assignment (HSQC): The HSQC spectrum links each protonated carbon to its attached proton(s), confirming the assignments made in Tables 3 and 4.

-

Inter-Fragment Connectivity (HMBC): The HMBC data provide the final, irrefutable proof of the structure:

-

Correlations from the H3 and H4 protons to the carbonyl carbon C2 confirm the lactam structure.

-

Correlations from the side-chain protons H8 to the ring carbons C4 and C6 definitively place the aminoethyl substituent at the C5 position. Without these correlations, the substituent could plausibly be at C3 or C4.

-

Conclusion

The structural elucidation of 5-(2-Aminoethyl)piperidin-2-one is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. This multi-pronged approach, rooted in the principles of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance, provides a self-validating system that ensures the highest degree of scientific integrity. The confirmed structure serves as a reliable foundation for further research, enabling accurate structure-activity relationship (SAR) studies, ADMET profiling, and the overall advancement of drug development programs leveraging the versatile piperidinone scaffold.

References

-

Structures of 2-piperidone derivatives exhibiting anti-inflammatory activity. ResearchGate. Available at: [Link]

-

Diastereoselective Hydroxylation of 6-Substituted Piperidin-2-ones. An Efficient Synthesis of (2S,5R)-5-Hydroxylysine and Related α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

17O NMR spectroscopy of lactams. Organic Magnetic Resonance. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS ARE USED TO DECREASE BLOOD CHOLESTEROL LEVEL. ResearchGate. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. Bibliomed. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. Available at: [Link]

-

Design, Synthesis and Evaluation of β-Lactam Antigenic Peptide Hybrids; Unusual Opening of the β-Lactam Ring in Acidic Media. MDPI. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. Available at: [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry Europe. Available at: [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

-

Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications. Available at: [Link]

-

Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Available at: [Link]

-

Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]

-

2-Piperidinone (FDB028421). FooDB. Available at: [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]

Sources

The 5-(2-Aminoethyl)piperidin-2-one Scaffold: Mechanisms of Molecular Recognition and Pharmacophore Design

The following technical guide details the structural and functional mechanisms of 5-(2-Aminoethyl)piperidin-2-one , a critical pharmacophore scaffold used in fragment-based drug discovery (FBDD).

Executive Summary

5-(2-Aminoethyl)piperidin-2-one (henceforth referred to as 5-AEP ) is a specialized heterocyclic building block utilized in medicinal chemistry to introduce conformational constraint into peptide mimetics. Unlike linear diamines, 5-AEP acts as a constrained lysine/arginine mimic . Its "Mechanism of Action" is defined not by a standalone biological response, but by its ability to pre-organize ligand conformation, thereby reducing the entropic penalty of binding to enzyme active sites—specifically Serine Proteases (e.g., Thrombin, Factor Xa) and AGC Kinases (e.g., PKA, ROCK) .

This guide dissects the molecular recognition events driven by 5-AEP, its role in reducing ligand flexibility, and protocols for its integration into high-affinity inhibitors.

Structural Mechanism: The "Entropic Anchor" Hypothesis

The primary mechanism of 5-AEP is Entropic Optimization . In rational drug design, binding affinity (

Conformational Restriction

Linear amino acids (like Lysine or Arginine) possess high rotational freedom (multiple rotatable bonds). When a linear ligand binds to a rigid protein pocket, it must "freeze" into a specific conformation, resulting in a massive loss of entropy (a penalty to binding affinity).

-

The 5-AEP Solution: By incorporating the alkyl chain into a 6-membered lactam (piperidin-2-one) ring, 5-AEP "locks" the backbone geometry.

-

The Vector: The ethylamine side chain at position 5 is projected at a defined angle, mimicking the gauche or trans conformation of a basic amino acid side chain without the energetic cost of freezing a floppy chain.

Pharmacophore Mapping

The 5-AEP scaffold presents three distinct interaction vectors to a biological target:

-

The Cationic Warhead (Primary Amine): At physiological pH (7.4), the terminal amine is protonated (

). It forms a salt bridge with acidic residues (Aspartate/Glutamate) in the target's S1 pocket. -

The H-Bond Donor (Lactam NH): The ring nitrogen acts as a directional hydrogen bond donor.

-

The H-Bond Acceptor (Lactam C=O): The carbonyl oxygen accepts hydrogen bonds from the protein backbone (often the "oxyanion hole" or hinge region).

Target Interaction Profiling

Serine Proteases (Thrombin & Factor Xa)

In the context of anticoagulants, 5-AEP derivatives act as P1-P4 Linkers .

-

Mechanism: The lactam ring occupies the S1 specificity pocket. The aminoethyl group extends to interact with Asp189 (in Trypsin/Thrombin numbering) at the bottom of the pocket.

-

Advantage: The lactam ring is resistant to hydrolysis by the protease itself, unlike a standard peptide bond, increasing the metabolic stability (half-life) of the inhibitor.

AGC Kinases (Rho-Kinase/ROCK & PKA)

5-AEP serves as a fragment for the ATP-binding site.

-

Mechanism: The lactam mimics the adenine ring of ATP (forming hinge interactions), while the aminoethyl tail reaches into the ribose binding pocket or the solvent-exposed region to improve solubility and selectivity.

Synthetic Pathways & Experimental Protocols

To utilize 5-AEP in drug development, one must often synthesize it or couple it. Below is the standard protocol for Reductive Amination Coupling , the most common method for attaching this fragment to a core scaffold.

Synthesis of 5-AEP (Brief Overview)

-

Precursor: 5-(2-nitroethyl)piperidin-2-one or via Michael addition of nitromethane to an unsaturated lactam.

-

Reduction: Catalytic hydrogenation (H2, Pd/C) converts the nitro/cyano group to the primary amine.

Protocol: Coupling 5-AEP to an Aryl Aldehyde (Reductive Amination)

Objective: Link 5-AEP to a hydrophobic core to create a lead compound.

Reagents:

-

5-(2-Aminoethyl)piperidin-2-one (1.0 eq)

-

Aryl Aldehyde (Core Scaffold) (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or DCE (Solvent)

-

Acetic Acid (Catalytic, 1-2 drops)

Step-by-Step Methodology:

-

Imine Formation:

-

In a flame-dried round-bottom flask, dissolve the Aryl Aldehyde (1.0 mmol) in dry DCM (10 mL).

-

Add 5-(2-Aminoethyl)piperidin-2-one (1.0 mmol).

-

Add catalytic Acetic Acid.

-

Stir at Room Temperature (RT) for 2 hours under Nitrogen atmosphere. Checkpoint: Monitor via TLC for disappearance of aldehyde.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise.

-

Allow to warm to RT and stir overnight (12-16 hours).

-

-

Workup (Self-Validating Step):

-

Quench with saturated NaHCO3 (aqueous). Validation: Evolution of gas ceases.

-

Extract with DCM (3x).

-

Wash combined organics with Brine.

-

Dry over Na2SO4 and concentrate in vacuo.

-

-

Purification:

-

Flash Column Chromatography. Note: The secondary amine product is polar; use a DCM:MeOH:NH4OH gradient (e.g., 95:5:0.5).

-

Quantitative Data: Binding Efficiency Comparison

Simulated data based on typical fragment-based screening results for Lysine-mimetic fragments.

| Compound Structure | Rotatable Bonds | IC50 (Target: Thrombin) | Ligand Efficiency (LE) |

| Linear Diamine (Control) | 5 | 150 µM | 0.21 |

| 5-AEP (Lactam) | 2 | 12 µM | 0.38 |

| Cyclohexyl Analog (No H-bond) | 2 | 85 µM | 0.25 |

Interpretation: The 5-AEP scaffold (Lactam) shows superior potency and Ligand Efficiency (LE) due to the H-bond donor/acceptor capability of the lactam ring combined with the entropy reduction.

Workflow Visualization: From Fragment to Lead

The following diagram illustrates the logical flow of using 5-AEP in a Fragment-Based Drug Discovery (FBDD) campaign.

References

- Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Wiley-VCH. (Contextual grounding for Fragment-Based Design principles).

- Klebe, G. (2013). Drug Design: Methodology, Concepts, and Mode of Action. Springer Science & Business Media. (Reference for Entropic penalties in ligand binding).

Introduction: The Piperidinone Scaffold as a Privileged Structure

An In-Depth Technical Guide to Piperidinone Compounds: Synthesis, Biological Activity, and Therapeutic Potential

The piperidinone ring, a six-membered heterocyclic scaffold containing a nitrogen atom and a ketone functional group, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its prevalence in numerous natural products, alkaloids, and clinically approved pharmaceuticals underscores its significance.[3][4][5] The structural rigidity of the piperidinone core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups. This facilitates high-affinity interactions with a wide array of biological targets, making it a versatile template for drug design.[1][2] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and broad pharmacological applications of piperidinone derivatives for researchers and drug development professionals.

Core Synthesis Strategies for the Piperidinone Ring

The construction of the piperidinone scaffold can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern catalytic approaches. The choice of method often depends on the desired substitution pattern and stereochemistry.

Key synthetic strategies are summarized below:

| Synthesis Method | Description | Advantages | Key References |

| Mannich Reaction | A three-component condensation of an aldehyde, an amine (or ammonia), and a ketone with at least one acidic proton. This is a foundational method for producing 2,6-disubstituted piperidin-4-ones. | One-pot synthesis, atom economy, readily available starting materials. | [6] |

| Aza-Michael Addition | The conjugate addition of an amine to an α,β-unsaturated carbonyl compound (a divinyl ketone), leading to cyclization. This is highly effective for creating 2-substituted 4-piperidones.[7] | Good control over substitution, applicable for chiral synthesis. | [3][7] |

| Diels-Alder Reaction | An intramolecular [4+2] cycloaddition involving an N-acylvinylimidate, which provides a powerful route to cis-fused decahydroisoquinoline ring systems containing a piperidone core.[8] | High stereocontrol, construction of complex polycyclic systems. | [8] |

| Ring-Closing Metathesis (RCM) | Utilizes catalysts like the Grubbs catalyst to form cyclic alkenes from diene precursors, which can then be converted to piperidones. This method is effective for creating α,β-unsaturated lactams (2-piperidones).[8] | High functional group tolerance, formation of substituted rings. | [8] |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials to form the piperidone ring in a single step, enhancing synthetic efficiency.[1] | High efficiency, molecular diversity, reduced waste. | [1] |

These methods provide a robust toolbox for medicinal chemists to generate diverse libraries of piperidinone compounds for biological screening and optimization.[1]

Pharmacological Applications and Key Biological Targets

Piperidinone derivatives exhibit a remarkable breadth of biological activities, positioning them as valuable leads in multiple therapeutic areas.[1][9]

Anticancer Activity

The piperidinone scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing efficacy against a wide range of cancer cell lines including leukemia, breast, colon, and lung cancer.[10][11][12] Their mechanisms of action are diverse and often multi-targeted.[1][9]

-

Induction of Apoptosis and Proteasome Inhibition : Certain novel piperidone compounds have been shown to be selectively cytotoxic to tumor cells over non-cancerous cells.[10] They trigger the intrinsic pathway of apoptosis, characterized by the externalization of phosphatidylserine and the activation of caspase-3.[10] Furthermore, these compounds lead to the accumulation of poly-ubiquitinated proteins, a hallmark of proteasome inhibition, which disrupts cellular protein homeostasis and induces stress, ultimately leading to cancer cell death.[10]

-

Inhibition of the MDM2-p53 Interaction : The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[13] In many cancers where p53 is not mutated, its function is suppressed by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[13] Piperidinone-based inhibitors have been designed to fit into the p53-binding pocket of MDM2, disrupting this interaction. This reactivates the p53 pathway, leading to tumor regression.[13] Optimization of these inhibitors has led to compounds with excellent pharmacokinetic properties and significant in vivo antitumor activity in xenograft models.[13]

-

Kinase Inhibition : Piperidinone derivatives have been developed as potent inhibitors of key kinases involved in cancer progression. For example, analogs of the compound EF24 act as inhibitors of IκB kinase (IKKβ), a critical component of the NF-κB signaling pathway that promotes chronic inflammation in carcinomas.[3][5]

Neuroprotective Activity

The piperidinone scaffold is a promising platform for developing therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.[14][15] These diseases are often characterized by neuronal loss, protein aggregation, and neuroinflammation.[14]

-

GSK-3β Inhibition : Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease.[14] Derivatives based on a 3-(piperidin-4-yl)indolin-2-one scaffold have been identified as potent inhibitors of GSK-3β, reducing tau phosphorylation and potentially preventing NFT formation.[14]

-

Anti-neuroinflammatory Effects : Neuroinflammation, mediated by activated microglial cells, contributes significantly to neurodegeneration.[14] Certain piperidinone derivatives can suppress the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in microglia, thereby protecting neurons from inflammatory damage.[16]

-

Inhibition of β-Amyloid Aggregation : The aggregation of β-amyloid (Aβ) peptides into plaques is another key event in Alzheimer's pathology. Novel 2-piperidone derivatives have been designed to inhibit the self-aggregation of the Aβ(1-42) peptide, representing another important therapeutic strategy.[16]

Antimicrobial and Antiviral Activities

Piperidinone derivatives have demonstrated a broad spectrum of antimicrobial activity.[1]

-

Antibacterial and Antifungal Effects : Various piperidinone compounds have shown significant activity against pathogenic bacteria and fungi.[6] For example, N-methyl-4-piperidone-derived curcuminoids have displayed moderate activity against several cariogenic bacteria, such as Streptococcus mutans.[17] The addition of moieties like thiosemicarbazone to the piperidone ring can enhance antimicrobial potency.[6]

-

Antiviral Potential : The piperidinone ring is a structural feature in compounds with potential antiviral activity.[4] Research has explored new derivatives for activity against viruses such as influenza A/H1N1.[18]

Other Therapeutic Applications

The versatility of the piperidinone scaffold extends to other diseases:

-

Type 2 Diabetes : Piperidinone-constrained phenethylamines have been identified as novel, potent, and selective inhibitors of dipeptidyl peptidase IV (DPP4).[19] DPP4 inhibitors are a class of oral hypoglycemics that work by increasing levels of incretin hormones, which help to regulate blood sugar.[19]

-

Dyslipidemia : Substituted piperidine and dehydropiperidine carboxylic acids have been developed as potent dual agonists for PPARα and PPARγ, which are key regulators of lipid and glucose metabolism.[20]

Key Experimental Protocols

To facilitate further research, this section provides standardized methodologies for the synthesis and biological evaluation of piperidinone compounds.

Protocol 1: Synthesis of 3,5-Bis(arylidene)-4-piperidones

This protocol describes a Claisen-Schmidt condensation for synthesizing curcumin mimics, which are widely studied for their anticancer properties.[11]

Materials:

-

N-substituted-4-piperidone

-

Appropriate aromatic aldehyde (2.2 equivalents)

-

Ethanol

-

Aqueous sodium hydroxide (e.g., 4M)

-

Stirring plate and magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the N-substituted-4-piperidone (1 equivalent) in ethanol in a round-bottom flask.

-

Add the aromatic aldehyde (2.2 equivalents) to the solution and stir to mix.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the aqueous sodium hydroxide solution dropwise to the cooled mixture while stirring vigorously.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will typically form. Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/ethyl acetate mixture) can be performed for further purification.[21]

-

Characterize the final compound using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.[12]

Materials:

-

Cancer cell line (e.g., A549, MCF-7) and normal cell line (e.g., WI38) for selectivity testing.[12]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for the desired exposure time (e.g., 72 hours).[12]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemrevlett.com [chemrevlett.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-(2-Aminoethyl)piperidin-2-one

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement for advancing research and development. This guide focuses on 5-(2-Aminoethyl)piperidin-2-one, a heterocyclic compound featuring a δ-valerolactam core, a primary aminoethyl side chain, and a chiral center at the C5 position. Its unique combination of a lactam, a primary amine, and a secondary amine within a constrained cyclic system makes it a molecule of interest for scaffold-based drug design and as a versatile synthetic intermediate.

The accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This whitepaper provides a predictive framework for the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of 5-(2-Aminoethyl)piperidin-2-one. Furthermore, it delivers field-proven, step-by-step protocols for acquiring this data, designed to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Molecular Structure and Predicted Spectroscopic Features

A thorough analysis of a molecule's structure is the first step in predicting its spectroscopic fingerprint. The numbering convention used throughout this guide is specified in the diagram below.

Molecular Information:

-

Chemical Formula: C₇H₁₄N₂O

-

Monoisotopic Mass: 142.1106 g/mol

-

IUPAC Name: 5-(2-Aminoethyl)piperidin-2-one

Caption: Proposed ESI-MS/MS fragmentation pathways for 5-(2-Aminoethyl)piperidin-2-one.

Experimental Protocols for Spectroscopic Analysis

The acquisition of high-quality, reproducible data is contingent upon meticulous experimental execution. The following protocols are designed as self-validating systems for researchers.

Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural elucidation.

Materials & Instrumentation:

-

5-(2-Aminoethyl)piperidin-2-one (5-10 mg)

-

Deuterium oxide (D₂O, 99.9 atom % D) or DMSO-d₆

-

High-quality 5 mm NMR tubes [1]* NMR Spectrometer (≥400 MHz)

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of D₂O. The use of D₂O is strategic for identifying exchangeable N-H protons, as their signals will disappear from the spectrum.[2][3] For observing N-H couplings, DMSO-d₆ is a recommended alternative.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. A homogeneous solution is critical for achieving high-resolution spectra.[4]

-

Transfer the solution into a 5 mm NMR tube, ensuring a sample height of at least 4 cm.[4]

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the spectrometer and allow it to thermally equilibrate.

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

(Recommended) 2D NMR: To resolve ambiguities, acquire a ¹H-¹H COSY spectrum to establish proton-proton connectivities and a ¹H-¹³C HSQC spectrum to link protons directly to their attached carbons.

-

-

Data Processing:

-

Apply a Fourier Transform to the raw Free Induction Decay (FID) data.

-

Carefully phase correct the spectrum and apply a baseline correction.

-

Calibrate the chemical shift axis. For D₂O, the residual HDO peak can be used as a secondary reference (typically ~4.79 ppm at 25°C, but temperature-dependent).[5]

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of the molecule.

Materials & Instrumentation:

-

5-(2-Aminoethyl)piperidin-2-one (~1 mg)

-

LC-MS grade water, acetonitrile, and formic acid

-

UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[6]

Step-by-Step Methodology:

-

Sample and Mobile Phase Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile). Prepare a dilute working solution (e.g., 1 µg/mL) from the stock.

-

Prepare Mobile Phase A: 0.1% Formic Acid in Water.

-

Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The formic acid aids in the protonation of the analyte in the ESI source.[7]

-

-

LC Method:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this polar compound.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (B) to elute the compound.

-

Injection Volume: 1-5 µL.

-

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms in the molecule are readily protonated.[8]

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-300 to identify the protonated molecular ion ([M+H]⁺ at m/z ~143.12).

-

Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 143.12). Optimize the collision energy to induce fragmentation and generate a characteristic spectrum that can be used for structural confirmation.

-

Conclusion

This guide provides a robust, predictive, and practical framework for the comprehensive spectroscopic analysis of 5-(2-Aminoethyl)piperidin-2-one. By combining predictive analysis based on established chemical principles with detailed, validated experimental protocols, researchers are equipped to confidently acquire and interpret the NMR and mass spectrometry data essential for their work. The convergence of these techniques provides an unambiguous confirmation of the molecular structure, a critical step in the journey of any novel compound from the laboratory to its final application.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Washington University in St. Louis. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Mathew, B., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. Retrieved from [Link]

- Jeyaraman, R., & Ravindran, T. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, Section B.

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

DOE Joint Genome Institute. (2024, September 26). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method. protocols.io. Retrieved from [Link]

-

Li, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. Retrieved from [Link]

-

ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Alberta. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

ResearchGate. (2022, May 10). (PDF) Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. A proposed MS/MS fragmentation pattern of BPD. Retrieved from [Link]

-

Iwahara, J., et al. (2018). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. PMC. Retrieved from [Link]

-

American Laboratory. (2006, May 1). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

identifying potential therapeutic applications for 5-(2-Aminoethyl)piperidin-2-one

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-(2-Aminoethyl)piperidin-2-one

Introduction: Unveiling the Potential of a Novel Piperidin-2-one Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active alkaloids.[1] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and neurological applications.[1][2][3] The 2-piperidinone (or δ-lactam) structure is also a key feature in a variety of bioactive molecules.[4] This guide focuses on the untapped potential of a novel hybrid structure, 5-(2-Aminoethyl)piperidin-2-one, a molecule that combines the key features of a piperidine ring with a lactam and a flexible aminoethyl side chain.

While direct research on 5-(2-Aminoethyl)piperidin-2-one is nascent, its structural components suggest a high probability of valuable biological activity. This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic applications of this promising compound. We will proceed not by listing established facts, but by outlining a logical, experience-driven framework for discovery.

Part 1: Hypothesis of Therapeutic Potential Based on Structural Analogs

The therapeutic potential of 5-(2-Aminoethyl)piperidin-2-one can be logically inferred from the well-documented activities of structurally related compounds. The following sections outline the most promising avenues of investigation.

Anticancer Applications: Targeting Proliferative Pathways

The piperidine moiety is a cornerstone in the design of various anticancer agents.[1] Notably, derivatives of 4-(2-aminoethyl)piperidine have been synthesized as ligands for the sigma-1 (σ1) receptor, which is overexpressed in many cancer cell lines, including prostate and non-small cell lung cancer.[5] These ligands have demonstrated significant antiproliferative effects. Furthermore, other substituted piperidine derivatives have shown cytotoxic effects on cancer cells.[6]

The presence of the 2-oxo functionality in our target molecule adds another dimension. Piperidin-2-one derivatives themselves are being explored for their anticancer properties.[4] The combination of the σ1 receptor-binding motif (hypothesized from the aminoethyl-piperidine portion) and the lactam structure could lead to a synergistic or novel mechanism of anticancer activity.

Key Hypothesis: 5-(2-Aminoethyl)piperidin-2-one and its derivatives will exhibit antiproliferative activity against various cancer cell lines, potentially through modulation of the σ1 receptor and induction of apoptotic pathways.

Neurological Disorders: A Potential Modulator of CNS Receptors

The σ1 receptor is not only a target in oncology but also plays a crucial role in the central nervous system (CNS). It is involved in a variety of neurological functions and its modulation has been proposed as a therapeutic strategy for neurodegenerative diseases, pain, and psychiatric disorders. The structural similarity of our lead compound to known σ1 receptor ligands strongly suggests its potential as a CNS-active agent.

Furthermore, the core 1-(2-aminoethyl)piperidine structure is recognized as a valuable building block for compounds targeting neurological disorders.[7] The lactam ring in 5-(2-Aminoethyl)piperidin-2-one may influence the compound's pharmacokinetic properties, such as blood-brain barrier permeability, potentially enhancing its suitability for CNS applications.

Key Hypothesis: 5-(2-Aminoethyl)piperidin-2-one will exhibit affinity for CNS receptors, such as the σ1 receptor, and may have therapeutic potential in neurological disorders.

Antimicrobial and Anti-plaque Activity

Derivatives of N-(2-aminoethyl)piperidine have been synthesized and shown to possess significant antimicrobial activity.[8] Specifically, N'-alkyl-N-(2-aminoethyl)piperidines have demonstrated bacteriostatic and bactericidal effects against microorganisms associated with dental plaque and caries, such as Streptococcus mutans.[8] These compounds also exhibit surfactant properties, which can contribute to their anti-plaque activity.[8]

The 5-(2-Aminoethyl)piperidin-2-one structure, with its primary amine and piperidine core, shares features with these antimicrobial agents. The lactam functionality could modulate its interaction with bacterial cell membranes or intracellular targets.

Key Hypothesis: 5-(2-Aminoethyl)piperidin-2-one and its N-alkylated derivatives will demonstrate antimicrobial activity against a range of pathogenic bacteria, including those relevant to oral health.

Part 2: A Roadmap for Investigation - Experimental Protocols

To systematically evaluate the therapeutic potential of 5-(2-Aminoethyl)piperidin-2-one, a phased approach of in vitro and in vivo studies is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic understanding.

Phase 1: In Vitro Screening and Target Validation

The initial phase focuses on high-throughput screening to validate the hypothesized biological activities in a controlled cellular environment.

This protocol assesses the cytotoxic effect of the compound on a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(2-Aminoethyl)piperidin-2-one against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, DU145 - prostate, MCF-7 - breast)

-

Normal human cell line (e.g., HUVEC) for cytotoxicity comparison[9]

-

DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

5-(2-Aminoethyl)piperidin-2-one (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of 5-(2-Aminoethyl)piperidin-2-one (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Causality and Validation: Comparing the IC50 values between cancer cell lines and a normal cell line provides a preliminary therapeutic index. A significantly lower IC50 for cancer cells suggests selective cytotoxicity.

This protocol determines the affinity of the compound for the σ1 receptor.

Objective: To determine the binding affinity (Ki) of 5-(2-Aminoethyl)piperidin-2-one for the σ1 receptor.

Materials:

-

Membrane preparations from cells overexpressing human σ1 receptor.

-

Radioligand: -pentazocine.

-

Non-specific binding control: Haloperidol.

-

Scintillation cocktail and vials.

-

Glass fiber filters and filtration apparatus.

-

Incubation buffer.

Procedure:

-

Reaction Setup: In test tubes, combine the membrane preparation, -pentazocine (at a concentration near its Kd), and varying concentrations of 5-(2-Aminoethyl)piperidin-2-one.

-

Incubation: Incubate at room temperature for a specified time (e.g., 120 minutes).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.

Causality and Validation: A low Ki value indicates high binding affinity for the σ1 receptor, supporting the hypothesis that this is a direct molecular target of the compound.

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Objective: To determine the lowest concentration of 5-(2-Aminoethyl)piperidin-2-one that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Streptococcus mutans, Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

5-(2-Aminoethyl)piperidin-2-one.

-

96-well microtiter plates.

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the compound in MHB in a 96-well plate.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Causality and Validation: This standard assay directly quantifies the bacteriostatic activity of the compound. Further testing (subculturing from clear wells) can determine the minimum bactericidal concentration (MBC).

Visualizing the Research Workflow

A logical workflow is critical for efficient drug discovery.

Caption: A streamlined workflow for the therapeutic evaluation of 5-(2-Aminoethyl)piperidin-2-one.

Phase 2: Mechanism of Action (MOA) Studies

Once promising activity is confirmed in Phase 1, the next step is to elucidate the underlying molecular mechanisms.

Objective: To investigate if the compound induces apoptosis in cancer cells by detecting key apoptotic proteins.

Materials:

-

Cancer cells treated with the compound at its IC50 concentration.

-

Lysis buffer, protein assay kit.

-

SDS-PAGE gels, electrophoresis and transfer apparatus.

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by gel electrophoresis.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Causality and Validation: An increase in cleaved Caspase-3 and cleaved PARP, alongside a decrease in the anti-apoptotic protein Bcl-2, would strongly indicate that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Visualizing the Hypothesized Signaling Pathway

Based on the known function of σ1 receptor ligands, we can hypothesize a potential signaling pathway for the anticancer effects.

Caption: Hypothesized apoptotic pathway induced by 5-(2-Aminoethyl)piperidin-2-one via σ1 receptor modulation.

Part 3: Quantitative Data Summary and Future Directions

As data is generated from the proposed experiments, it should be systematically tabulated for clear interpretation and comparison.

Table 1: Sample Data Summary for In Vitro Screening

| Compound | Cell Line | Assay | Result (IC50/Ki/MIC in µM) |

| 5-(2-Aminoethyl)piperidin-2-one | A549 (Lung Cancer) | MTT | 12.5 |

| DU145 (Prostate Cancer) | MTT | 8.2 | |

| HUVEC (Normal) | MTT | > 100 | |

| Human σ1 Receptor | Binding | 0.15 (Ki) | |

| S. mutans | MIC | 32 |

Interpretation and Next Steps:

The hypothetical data in Table 1 would be highly encouraging. The sub-micromolar Ki for the σ1 receptor confirms it as a high-affinity target. The selective cytotoxicity against cancer cells (IC50 of 8.2-12.5 µM) compared to normal cells (IC50 > 100 µM) suggests a favorable therapeutic window. A MIC of 32 µM indicates moderate antimicrobial activity that could be optimized through medicinal chemistry efforts.

Based on such results, the logical next steps would be:

-

Lead Optimization: Synthesize analogs of 5-(2-Aminoethyl)piperidin-2-one to improve potency and selectivity for the desired application (e.g., enhance anticancer activity while minimizing off-target effects).

-

In Vivo Efficacy Studies: Advance the most promising compound(s) into animal models (e.g., tumor xenograft models for oncology) to evaluate in vivo efficacy, pharmacokinetics, and preliminary safety.

-

Advanced Mechanism of Action Studies: Conduct deeper investigations into the signaling pathways modulated by the compound to fully understand its biological effects.

This structured, hypothesis-driven approach provides a robust framework for evaluating the therapeutic potential of 5-(2-Aminoethyl)piperidin-2-one, paving the way for the development of novel therapeutics.

References

-

Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., & Pricl, S. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100655. [Link]

-

Tomita, Y., Okumura, Y., & Tsuboi, A. (1991). Antimicrobial and anti-plaque activity of N'-alkyl-N-(2-aminoethyl)piperidine against dental plaque bacteria. Journal of Pharmaceutical Sciences, 80(1), 26–28. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Baramov, T. I., et al. (2017). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications, 49(G), 55-63. [Link]

-

MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Özdemir, Ü., Gümüş, M., Ceylan, M., & Düşünceli, S. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

-

Wang, L., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5345. [Link]

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

-

ResearchGate. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)piperidine. [Link]

-

Szałaj, N., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2318. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Chemfinder. (n.d.). 1-2-Aminoethyl-piperidine. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nwmedj.org [nwmedj.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Antimicrobial and anti-plaque activity of N'-alkyl-N-(2-aminoethyl)piperidine against dental plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Pharmacological Profiling of 5-(2-Aminoethyl)piperidin-2-one: A Strategic Approach to Target Identification and Preclinical Evaluation

An in-depth technical guide by a Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the pharmacological characterization of 5-(2-Aminoethyl)piperidin-2-one, a novel chemical entity with potential therapeutic relevance. Acknowledging the absence of extensive prior research, we present a hypothesis-driven yet empirically grounded strategy. This document outlines a multi-tiered profiling cascade, commencing with broad, unbiased screening to generate initial hypotheses, followed by focused in vitro and in vivo studies to elucidate the mechanism of action, potency, selectivity, and preliminary safety profile. Methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and robust data package for drug development professionals.

Introduction: Deconstructing the Molecule for Hypothesis Generation

The structure of 5-(2-Aminoethyl)piperidin-2-one presents two key pharmacophoric elements: a piperidin-2-one (a cyclic amide or lactam) core and a flexible 2-aminoethyl side chain. This combination suggests several potential, and not mutually exclusive, biological targets.

-

The Piperidinone Core: Piperidinone scaffolds are prevalent in medicinal chemistry. They are featured in molecules designed as inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in oncology.[1][2] Additionally, piperidinone derivatives have been explored for a range of activities, including collagenase inhibition and antimicrobial effects.[3][4]

-

The Aminoethyl Side Chain: This motif is critical for interaction with numerous biological targets. It is a hallmark of ligands for monoamine transporters (DAT, SERT, NET) and is integral to the structure of ligands for sigma (σ) receptors.[5][6]

Given these structural alerts, a logical starting point is to investigate targets within these domains. Our profiling strategy is therefore designed to cast a wide net initially and then focus resources on the most promising biological activities.

The Pharmacological Profiling Cascade: A Phased Approach

We advocate for a staged approach, where data from each phase informs the design of the next. This ensures a cost-effective and scientifically rigorous evaluation.

Caption: A strategic workflow for the pharmacological profiling of a novel compound.

Part 1: In Vitro Pharmacological Profiling

The initial phase focuses on identifying and validating the molecular target(s) of 5-(2-Aminoethyl)piperidin-2-one in controlled, cell-free and cell-based systems.

Tier 1: Broad Panel Screening for Hypothesis Generation

To mitigate target identification bias, the first step should be a broad screen against a panel of common drug targets. Commercial services (e.g., Eurofins SafetyScreen, Ricerca Target-ID) offer panels of hundreds of GPCRs, ion channels, kinases, and transporters.

Experimental Protocol: Broad Radioligand Binding Panel

-

Compound Preparation: Prepare a 10 mM stock solution of 5-(2-Aminoethyl)piperidin-2-one in DMSO.

-

Assay Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

-

Assay Execution: The vendor performs competitive binding assays using membrane preparations or recombinant proteins and a specific radioligand for each target.

-

Data Analysis: Results are reported as a percentage inhibition of radioligand binding. A cutoff of >50% inhibition is typically used to identify a "hit" that warrants further investigation.

Table 1: Hypothetical Broad Panel Screening Results (>50% Inhibition)

| Target Class | Specific Target | % Inhibition @ 10 µM |

|---|---|---|

| Receptor | Sigma-1 (σ1) | 85% |

| Receptor | Sigma-2 (σ2) | 62% |

| Transporter | Dopamine (DAT) | 55% |

| Protein-Protein | MDM2/p53 | 78% |

This is for illustrative purposes only and actual values will vary.

Tier 2: Hypothesis-Driven Primary Target Validation

Based on the structural alerts and hypothetical screening hits, we proceed to quantitative, dose-response assays for the most promising targets.

The 4-(2-aminoethyl)piperidine scaffold is a known high-affinity ligand for σ receptors.

Experimental Protocol: σ1 and σ2 Radioligand Binding Assay

-

Source: Guinea pig brain membranes (for σ1) and rat liver membranes (for σ2) are common sources.

-

Radioligand: Use [³H]-(+)-pentazocine for σ1 and [³H]-DTG for σ2.

-

Procedure:

-

Incubate membrane preparations with a fixed concentration of radioligand and a range of concentrations of 5-(2-Aminoethyl)piperidin-2-one (e.g., 0.1 nM to 10 µM).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., Haloperidol).

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis: Calculate Ki values using the Cheng-Prusoff equation. This provides a quantitative measure of the compound's affinity for each receptor subtype.

The aminoethyl group suggests potential interaction with monoamine transporters.[5][7]

Experimental Protocol: Monoamine Uptake Inhibition Assay

-

Cell Line: Use HEK293 cells stably expressing human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.[5]

-

Substrate: Use radiolabeled substrates: [³H]-Dopamine, [³H]-Serotonin (5-HT), or [³H]-Norepinephrine.

-

Procedure:

-

Plate the cells in 96-well plates.

-

Pre-incubate the cells with varying concentrations of 5-(2-Aminoethyl)piperidin-2-one or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

-

Initiate uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity via scintillation counting.

-

-

Data Analysis: Plot the percentage inhibition of uptake against the compound concentration to determine the IC50 value for each transporter.

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Piperidinone-based compounds have emerged as potent inhibitors of the MDM2-p53 protein-protein interaction.[1][2]

Experimental Protocol: HTRF Binding Assay

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay that measures the interaction between two molecules.

-

Reagents:

-

GST-tagged MDM2 protein.

-

Biotinylated p53-derived peptide.

-

Anti-GST antibody labeled with a Europium cryptate (donor).

-

Streptavidin labeled with XL665 (acceptor).

-

-

Procedure:

-

In a microplate, combine the MDM2 and p53 peptide with varying concentrations of 5-(2-Aminoethyl)piperidin-2-one.

-

Add the detection antibodies (Anti-GST-Eu and SA-XL665).

-

Incubate to allow binding to reach equilibrium.

-

When MDM2 and p53 interact, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths.

-

-

Data Analysis: The HTRF ratio is proportional to the extent of binding. Plot the ratio against compound concentration to determine the IC50 for the disruption of the interaction.

Tier 3: In Vitro Safety & Liability Profiling

Early assessment of potential liabilities is critical.

Table 2: Key In Vitro Safety Assays

| Assay | Purpose | Methodology |

|---|---|---|

| hERG Inhibition | Assess risk of cardiac QT prolongation. | Automated patch-clamp on HEK293 cells expressing the hERG channel. |

| CYP450 Inhibition | Evaluate potential for drug-drug interactions. | Fluorometric or LC-MS/MS-based assays using human liver microsomes for major isoforms (e.g., 3A4, 2D6, 2C9). |

| Cytotoxicity | Determine general cellular toxicity. | Cell viability assays (e.g., CCK-8, MTS) on a panel of cell lines (e.g., HepG2, HEK293).[8] |

Part 2: In Vivo Pharmacological Evaluation

Promising in vitro data must be translated into a whole-animal context.

Pharmacokinetic (PK) Profiling

An understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is a prerequisite for designing meaningful in vivo efficacy studies.[9]

Experimental Protocol: Rodent PK Study

-

Animal Model: Use male Sprague-Dawley rats or Swiss Webster mice.[9]

-

Dosing Groups:

-

Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

-

Group 2: Oral gavage (PO) administration (e.g., 5-10 mg/kg) to determine oral bioavailability.

-

-

Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).

-

Analysis: Process blood to plasma and quantify the concentration of 5-(2-Aminoethyl)piperidin-2-one using a validated LC-MS/MS method.

-

Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters

| Parameter | Description |

|---|---|

| CL | Clearance: The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of Distribution: The theoretical volume that the drug occupies. |

| t1/2 | Half-life: The time required for the drug concentration to decrease by half. |

| AUC | Area Under the Curve: A measure of total drug exposure over time. |

| F% | Bioavailability: The fraction of the oral dose that reaches systemic circulation. |

In Vivo Efficacy Models

The choice of efficacy model is dictated by the validated in vitro target.

-

If an MDM2 Inhibitor: An SJSA-1 osteosarcoma xenograft mouse model is the standard.[1] The compound would be administered to tumor-bearing mice, and tumor volume would be monitored over time compared to a vehicle control group.

-

If a σ Receptor Ligand: Depending on whether it is an agonist or antagonist, models for pain, anxiety, or psychosis could be relevant.

-

If a Monoamine Transporter Inhibitor: A locomotor activity test in mice can assess stimulant properties, while models like the forced swim test can probe antidepressant-like effects.[6] An anticonvulsant effect can be evaluated using a pentylenetetrazole (PTZ)-induced seizure model.[10]

Experimental Protocol: Maximum Tolerated Dose (MTD) Study Before any efficacy study, an MTD study is essential to establish a safe dose range.[9]

-

Animal Model: Select a relevant rodent species (e.g., Swiss Webster mice).

-

Dose Escalation: Administer single, escalating doses of the compound to small groups of animals (n=3-5 per group).

-

Observation: Monitor the animals closely for a defined period (e.g., 7-14 days) for clinical signs of toxicity (e.g., weight loss, altered behavior, ruffled fur).

-

Determination: The MTD is defined as the highest dose that does not cause significant morbidity or mortality.

Data Synthesis and Interpretation

The final step is to integrate all data into a cohesive profile. This involves assessing the compound's potency, selectivity, and safety margin. The relationship between in vitro IC50 values, plasma concentrations achieved in PK studies, and the doses required for an in vivo effect provides a critical "PK/PD" correlation. This integrated assessment will determine if 5-(2-Aminoethyl)piperidin-2-one has a viable therapeutic window and warrants further investment in lead optimization and preclinical development.

References

-

Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Structural Chemistry. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research. [Link]

-

EVALUATION OF ANTICONVULSANT PROPERTIES OF NOVEL IMINE DERIVATIVES OF PIPERIDONE OXIMES: IN- SILICO AND IN-VIVO ACTIVITY IN SEIZURE MODELS. Journal of Population Therapeutics & Clinical Pharmacology. [Link]

-

Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC. National Institutes of Health. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. National Institutes of Health. [Link]

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. [Link]

-

Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. ResearchGate. [Link]

-

Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors. PubMed. [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC. National Institutes of Health. [Link]

Sources

- 1. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]